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Compound of Interest

Compound Name: Gelsevirine

Cat. No.: B15591289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the total

synthesis of Gelsevirine, a complex indole alkaloid. The methodology is based on a highly

efficient and stereoselective strategy analogous to the total synthesis of (+)-Gelsemine,

featuring a key organocatalytic Diels-Alder reaction, an intramolecular trans-annular aldol

condensation, and a final-stage intramolecular SN2 displacement to construct the intricate

hexacyclic core.

Retrosynthetic Analysis
The retrosynthetic strategy for Gelsevirine identifies the key disconnections to simplify the

complex target molecule into readily available starting materials. The primary disconnection is

the spiro-oxindole moiety, which can be formed late in the synthesis via an intramolecular SN2

reaction. This simplifies the target to a precursor containing the core polycyclic framework and

a suitable leaving group. Further disconnection of the pyrrolidine ring via a retro-aldol reaction

reveals a diketone intermediate. This intermediate can be traced back to a Diels-Alder adduct,

which is assembled from a dihydropyridine derivative and a dienophile. The required 5-

methoxyoxindole can be synthesized separately.
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Caption: Retrosynthetic analysis of Gelsevirine.

Experimental Protocols
Synthesis of 5-Methoxyoxindole
The synthesis of the 5-methoxyoxindole fragment is a crucial prerequisite for the final

spirocyclization step. A reliable method involves the cyclization of an appropriate N-substituted

2-chloro-N-(4-methoxyphenyl)acetamide.

Protocol:

Preparation of 2-chloro-N-(4-methoxyphenyl)acetamide: To a solution of 4-methoxyaniline

(1.0 eq) in a suitable solvent such as dichloromethane (DCM), add chloroacetyl chloride (1.1

eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. After

completion, quench the reaction with water and extract the product with DCM. The organic

layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated

under reduced pressure to yield the crude product, which can be purified by recrystallization.

Friedel-Crafts Cyclization: Add the 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq) portion-

wise to a stirred suspension of aluminum chloride (AlCl3, 2.5 eq) in a high-boiling inert

solvent like 1,2-dichloroethane at room temperature. Heat the mixture to 80-90 °C and stir for

4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room

temperature and pour it onto crushed ice with concentrated HCl. Extract the aqueous layer

with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. The crude product is purified by column chromatography to afford

5-methoxyoxindole.
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Total Synthesis of Gelsevirine
The following protocols are adapted from the highly successful total synthesis of (+)-Gelsemine

and are directly applicable to the synthesis of Gelsevirine by substituting oxindole with the

previously synthesized 5-methoxyoxindole in the final step.

Step 1: Organocatalytic Diels-Alder Reaction

This key step establishes the core bicyclic system with high stereocontrol.

Protocol:

To a solution of the dihydropyridine derivative (1.0 eq) and the dienophile (e.g., methyl

acrylate, 1.2 eq) in a mixture of acetonitrile and water (20:1) at -20 °C, add the

organocatalyst (e.g., a chiral secondary amine catalyst, 0.1 eq).

Stir the reaction mixture for 36-48 hours at -20 °C.

Upon completion, add sodium borohydride (NaBH4, 1.0 eq) at 0 °C to reduce the

intermediate aldehyde.

Stir for 30 minutes, then quench the reaction with a saturated aqueous solution of

ammonium chloride (NH4Cl).

Extract the mixture with ethyl acetate, and wash the combined organic layers with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Step 2: Intramolecular Trans-annular Aldol Condensation

This crucial step forms the pyrrolidine ring and sets a key quaternary stereocenter.

Protocol:

Subject the product from the previous step to ozonolysis to unmask the dicarbonyl

compound. Bubble ozone through a solution of the Diels-Alder adduct in DCM at -78 °C until

a blue color persists.
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Purge the solution with nitrogen or oxygen to remove excess ozone, and then add a

reducing agent (e.g., dimethyl sulfide or triphenylphosphine).

After workup, dissolve the resulting dicarbonyl intermediate in methanol.

Add a catalytic amount of sodium methoxide (NaOMe, 0.3 eq) at 0 °C and stir the reaction

for 24 hours.

Neutralize the reaction with a mild acid and concentrate the mixture.

Purify the product by column chromatography.

Step 3: Late-Stage Intramolecular SN2 Cyclization

The final step involves the formation of the spiro-oxindole moiety to complete the hexacyclic

core of Gelsevirine.

Protocol:

The hemiacetal resulting from the previous steps is condensed with 5-methoxyoxindole.

Dissolve the hemiacetal intermediate (1.0 eq) and 5-methoxyoxindole (1.5 eq) in methanol.

Add piperidine as a catalyst and reflux the mixture.

The resulting intermediate is then subjected to conditions that favor an intramolecular SN2

reaction. This typically involves the formation of a good leaving group (e.g., a mesylate or

tosylate) from a primary alcohol, followed by base-mediated cyclization.

To a solution of the alcohol in DCM at 0 °C, add triethylamine (Et3N, 5 eq), 4-

dimethylaminopyridine (DMAP, 3 eq), and methanesulfonyl chloride (MsCl, 3 eq).

After completion, the reaction is quenched, and the mesylated intermediate is isolated.

The crude mesylate is then dissolved in toluene, and 1,8-diazabicyclo[5.4.0]undec-7-ene

(DBU) is added. The mixture is refluxed for 24 hours.

After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine,

dried, and concentrated.
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The final product, Gelsevirine, is purified by column chromatography or preparative HPLC.

Data Presentation
Table 1: Summary of Key Reaction Steps and Yields for the Total Synthesis of Gelsevirine
(Adapted from Gelsemine Synthesis)
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Step Reaction
Key Reagents
and
Conditions

Product Yield (%)

1
Organocatalytic

Diels-Alder

Chiral amine

catalyst,

CH3CN/H2O,

-20 °C; then

NaBH4

Bicyclic adduct ~47%

2

Ozonolysis &

Aldol

Condensation

O3, DCM, -78

°C; then NaOMe,

MeOH, 0 °C

Tetracyclic core ~60%

3
Reduction &

Mesylation

NaBH4, MeOH,

0 °C; then MsCl,

Et3N, DMAP,

DCM, 0 °C

Mesylated

intermediate

~93%

(reduction),

quant.

(mesylation)

4 Elimination
DBU, Toluene,

reflux

Alkene

intermediate
~85%

5
Reduction &

Deprotection

LiAlH4, THF, 0

°C; then HCl

Hemiacetal

precursor

~86%

(reduction),

~96%

(deprotection)

6
Condensation &

SN2 Cyclization

5-

Methoxyoxindole

, piperidine,

MeOH, reflux;

then LDA,

Et2AlCl, toluene

Gelsevirine

~86%

(condensation),

~32%

(cyclization)

- Overall Yield - Gelsevirine ~5%

Visualization of Workflow and Pathways
Overall Synthetic Workflow
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Caption: Forward synthesis workflow for Gelsevirine.
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Key Reaction Mechanism: Intramolecular Aldol
Condensation

1. Enolate Formation

2. Intramolecular Attack

3. Protonation
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Caption: Mechanism of the intramolecular aldol condensation.
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Key Reaction Mechanism: Late-Stage SN2 Cyclization

1. Deprotonation of Oxindole

2. Nucleophilic Attack

3. Ring Closure

Methoxyoxindole
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Caption: Mechanism of the intramolecular SN2 cyclization.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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